molecular formula C11H14N2 B8801933 2-Methyl-1-propyl-1H-benzimidazole CAS No. 5805-77-6

2-Methyl-1-propyl-1H-benzimidazole

Cat. No. B8801933
CAS RN: 5805-77-6
M. Wt: 174.24 g/mol
InChI Key: OBOYYFMVZPXZNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1-propyl-1H-benzimidazole is a useful research compound. Its molecular formula is C11H14N2 and its molecular weight is 174.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-1-propyl-1H-benzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-1-propyl-1H-benzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

5805-77-6

Product Name

2-Methyl-1-propyl-1H-benzimidazole

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

2-methyl-1-propylbenzimidazole

InChI

InChI=1S/C11H14N2/c1-3-8-13-9(2)12-10-6-4-5-7-11(10)13/h4-7H,3,8H2,1-2H3

InChI Key

OBOYYFMVZPXZNQ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=NC2=CC=CC=C21)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a flask were added 2.0 g 2-methylbenzimidazole and 40 ml tetrahydrofuran and the mixture was cooled to 10 C under nitrogen. 0.9 g Sodium hydride were added in portions and the reaction mixture was stirred for 20 minutes. 3.9 g 1-iodopropane were added and the mixture was heated to 45 C for 6 hours. The mixture was quenched slowly with 40 ml water, extracted twice with ethyl acetate and washed with water. Following solvent removal, the product was purified by silica gel chromatography using pure ethyl acetate to 5% methanol in ethyl acetate. A pale yellow oil was obtained.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step Two
Quantity
3.9 g
Type
reactant
Reaction Step Three

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